Methyl 2-fluoro-6-iodo-3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-fluoro-6-iodo-3-methoxybenzoate is an organic compound with the molecular formula C9H8FIO3 and a molecular weight of 310.06 g/mol It is a derivative of benzoic acid, featuring a methoxy group, a fluorine atom, and an iodine atom attached to the benzene ring
Vorbereitungsmethoden
The synthesis of Methyl 2-fluoro-6-iodo-3-methoxybenzoate typically involves the following steps:
Starting Material: The process begins with a suitable benzoic acid derivative.
Fluorination: Introduction of the fluorine atom at the 2-position of the benzene ring.
Iodination: Introduction of the iodine atom at the 6-position.
Methoxylation: Introduction of the methoxy group at the 3-position.
Esterification: Conversion of the carboxylic acid group to a methyl ester.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these steps to achieve large-scale synthesis.
Analyse Chemischer Reaktionen
Methyl 2-fluoro-6-iodo-3-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-fluoro-6-iodo-3-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-fluoro-6-iodo-3-methoxybenzoate involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methoxy group can also play a role in modulating the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-fluoro-6-iodo-3-methoxybenzoate can be compared with other similar compounds, such as:
Methyl 2-fluoro-3-iodo-6-methoxybenzoate: Similar structure but different positions of substituents.
Methyl 3-fluoro-6-iodo-2-methylbenzoate: Different positions of fluorine and iodine atoms.
Methyl 2-iodo-6-methoxybenzoate: Lacks the fluorine atom.
Eigenschaften
Molekularformel |
C9H8FIO3 |
---|---|
Molekulargewicht |
310.06 g/mol |
IUPAC-Name |
methyl 2-fluoro-6-iodo-3-methoxybenzoate |
InChI |
InChI=1S/C9H8FIO3/c1-13-6-4-3-5(11)7(8(6)10)9(12)14-2/h3-4H,1-2H3 |
InChI-Schlüssel |
XFJJHQQJIMLCBG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)I)C(=O)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.